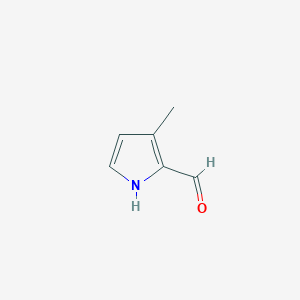

3-methyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMRBLKBBVYQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465322 | |

| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24014-18-4 | |

| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-methyl-1H-pyrrole-2-carbaldehyde

Abstract: This guide provides a comprehensive, methodology-driven framework for the unambiguous structural elucidation of 3-methyl-1H-pyrrole-2-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to integrate modern analytical techniques to confirm molecular identity and purity. Moving beyond a simple recitation of methods, this document emphasizes the causal logic behind experimental choices, presenting a self-validating workflow where each analytical step corroborates the last. We will detail field-proven protocols for Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, culminating in a definitive structural assignment.

Introduction: The Rationale for a Multi-Modal Approach

This compound is a heterocyclic compound of significant interest as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its pyrrole core is a privileged scaffold in numerous natural products and pharmaceuticals.[2] Accurate structural confirmation is not merely an academic exercise; it is a foundational requirement for reproducible synthesis, understanding structure-activity relationships (SAR), and ensuring regulatory compliance.

The presence of closely related isomers, such as 4- or 5-methyl-1H-pyrrole-2-carbaldehyde, necessitates an analytical strategy that is both precise and synergistic. A single technique is insufficient. This guide, therefore, champions an integrated workflow where each piece of data—molecular formula, functional groups, and the precise atomic connectivity—is cross-validated by complementary methods.

Contextual Synthesis and Sample Purity

The structural elucidation process begins with an understanding of the molecule's origin. A common and efficient route to this class of compounds is the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic ring.[3][4][5] In this case, the reaction of 3-methylpyrrole with a Vilsmeier reagent (formed from a formamide like DMF and phosphorus oxychloride) is expected to yield the target compound.[6][7]

Knowledge of this synthetic route is critical as it informs the potential impurity profile. Incomplete reactions, side products, or regioisomers could be present. Therefore, rigorous purification (e.g., column chromatography or recrystallization) followed by purity assessment (e.g., HPLC-UV) is a mandatory prerequisite to any spectroscopic analysis. For the protocols described below, the analyte is assumed to be >98% pure.

The Elucidation Workflow: A Synergistic Model

The core principle of our approach is the logical progression from low-resolution information (functional groups) to high-resolution data (atomic connectivity). Each step builds upon and is validated by the previous one, creating a robust, self-verifying analytical cascade.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first step is to unequivocally determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike unit-resolution MS, HRMS measures mass-to-charge ratios (m/z) to four or more decimal places, enabling the calculation of a unique elemental composition. This experiment immediately validates the success of the synthesis and rules out a vast number of alternative products.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

-

Data Acquisition: Infuse the sample and acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental formula that best fits the observed accurate mass.

Expected Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C₆H₇NO |

| Exact Mass (Calculated) | 109.0528 u |

| Ion Adduct | [M+H]⁺ |

| Observed m/z (HRMS) | ~110.0600 |

| Mass Error | < 5 ppm |

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: With the molecular formula established, FTIR spectroscopy provides rapid confirmation of the key functional groups. This is a low-resolution but highly diagnostic technique. For this compound, we are looking for definitive evidence of the N-H bond of the pyrrole, the C=O stretch of the aldehyde, and the characteristic aromatic C-H and C=C stretches. The presence of these bands corroborates the formula from HRMS and sets the stage for NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the purified solid compound directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Expected Data Presentation

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity | Rationale |

| ~3200-3400 | N-H Stretch (Pyrrole) | Medium, Broad | Confirms the secondary amine of the pyrrole ring.[8] |

| ~2900-3100 | C-H Stretch (Aromatic/Alkyl) | Medium-Weak | Aromatic C-H from the ring and sp³ C-H from the methyl group. |

| ~2820 & ~2720 | C-H Stretch (Aldehyde) | Weak | Characteristic Fermi doublet for an aldehyde C-H bond. |

| ~1650-1680 | C=O Stretch (Aldehyde) | Strong, Sharp | Confirms the conjugated aldehyde carbonyl group.[9] |

| ~1500-1600 | C=C Stretch (Pyrrole Ring) | Medium-Variable | Aromatic ring vibrations. |

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. We employ a suite of experiments to move from identifying proton and carbon environments (1D NMR) to confirming their connectivity (2D NMR). This multi-pronged NMR approach is the ultimate self-validating system for assigning the correct isomer.

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice solubilizes the compound and does not have signals that overlap with key analyte signals.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra. Modern spectrometers can automate this series of experiments.

¹H and ¹³C NMR: Assigning the Atoms

¹H NMR identifies all unique proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR, along with a DEPT-135 experiment, identifies all unique carbon environments and classifies them as CH, CH₂, or CH₃.

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). For our target, it will crucially show a correlation between the two adjacent protons on the pyrrole ring (H4 and H5), confirming their spatial relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of carbon signals based on their known proton partners.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final confirmation. It reveals correlations between protons and carbons that are 2-3 bonds away. This allows us to piece the entire molecular puzzle together. Key expected correlations include:

-

The aldehyde proton (CHO) to the C2 carbon.

-

The methyl protons (CH₃) to the C3 and C4 carbons.

-

The N-H proton to carbons C2 and C5.

-

Caption: Key expected HMBC correlations for confirmation.

Expected NMR Data Summary

| Atom Position | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |

| N-H | ~9.0-11.0 | br s | - | - | C2, C5 |

| CHO | ~9.5-9.8 | s | ~178 | CH | C2, C3 |

| CH₃ | ~2.2-2.4 | s | ~12 | CH₃ | C2, C3, C4 |

| H4 | ~6.1-6.3 | d | ~110 | CH | C2, C3, C5 |

| H5 | ~6.8-7.0 | d | ~125 | CH | C3, C4 |

| C2 | - | - | ~132 | C | - |

| C3 | - | - | ~138 | C | - |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants (J-values) between H4 and H5 are expected to be ~3-4 Hz.[10][11]

Conclusion: A Triad of Confirmation

The structural elucidation of this compound is definitively achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. HRMS provides the elemental formula, FTIR confirms the constituent functional groups, and the combined power of 1D and 2D NMR assembles these pieces into an unambiguous structural architecture. This rigorous, multi-modal workflow ensures the highest level of scientific integrity, providing the trustworthy and reproducible data essential for advanced research and development.

References

- ResearchGate. Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺.

- PubChem. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

- PubChem. 1-(3-Methylbutyl)-1H-pyrrole-2-carbaldehyde.

- ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- OSTI.GOV. Quantum-chemical interpretation of the mass spectra of pyrrole, furan, and thiophene.

- National Center for Biotechnology Information. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.

- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- National Center for Biotechnology Information. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

- ResearchGate. The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z 82).

- National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Pipzine Chemicals. This compound.

- Dergipark. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- ACS Publications. N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes.

- National Center for Biotechnology Information. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Wikipedia. Vilsmeier–Haack reaction.

- PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde.

- MDPI. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors.

- PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde.

- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- ACS Publications. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation.

- ResearchGate. (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.

- ResearchGate. Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.

- Organic Syntheses. Pyrrole-2-carboxaldehyde.

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-.

- ResearchGate. The FTIR spectrum for Pyrrole.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.

- PubChem. 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde.

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde.

- ResearchGate. FTIR spectra of starting materials 2,3-diaminonaphthalene, pyrrole-2-carboxaldehyde and monomer N, N-bis(1H-pyrrole-2yl)methylene naphthalene-2,3-diamine in dried KBr.

- National Center for Biotechnology Information. CID 158954598 | C10H10N2O2.

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.

Sources

- 1. This compound | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Methyl-1H-pyrrole-2-carbaldehyde (CAS 24014-18-4)

This guide provides a comprehensive technical overview of 3-methyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and its burgeoning role as a scaffold in the creation of novel therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the methodologies, ensuring a robust and reproducible understanding of this versatile compound.

Introduction: The Significance of the Pyrrole-2-carbaldehyde Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The introduction of a carbaldehyde (formyl) group at the C2 position, as seen in this compound, provides a reactive handle for extensive chemical modification. This aldehyde functionality allows for the facile synthesis of imines, Schiff bases, and other derivatives, enabling the construction of large, diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3][5][6]

This compound, in particular, offers an interesting substitution pattern that can influence the steric and electronic properties of its derivatives, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. Understanding its synthesis and reactivity is therefore crucial for leveraging its full potential.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24014-18-4 | [7][8][9] |

| Molecular Formula | C₆H₇NO | [7] |

| Molecular Weight | 109.13 g/mol | [7] |

| Physical Form | Solid | [9] |

| Melting Point | 95 °C | [9] |

| Boiling Point | 227.4 ± 20.0 °C at 760 mmHg | [9] |

| Purity | ≥97% (typical commercial) | [9] |

| Storage | -20°C, sealed, away from moisture | [9] |

| InChI Key | WBMRBLKBBVYQSD-UHFFFAOYSA-N | [9] |

Predicted Spectroscopic Data

While comprehensive, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic signals with high confidence based on the well-documented spectra of analogous compounds such as pyrrole-2-carboxaldehyde, N-methylpyrrole-2-carboxaldehyde, and 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde.[10][11][12][13] A German dissertation by Daniela Hanke is noted to contain experimental characterization of this compound.[14]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Signals |

| ¹H NMR | δ (ppm) in CDCl₃: ~9.5 (s, 1H, -CHO)~7.0-7.2 (m, 1H, Pyrrole H5)~6.2-6.4 (m, 1H, Pyrrole H4)~2.3 (s, 3H, -CH₃)Broad singlet (1H, NH) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~180 (C=O)~135 (Pyrrole C2)~130 (Pyrrole C5)~125 (Pyrrole C3)~110 (Pyrrole C4)~12 (-CH₃) |

| IR | ν (cm⁻¹): ~3200-3400 (N-H stretch)~1650-1680 (C=O stretch, aldehyde)~1550 (C=C stretch, ring) |

| Mass Spec (EI) | m/z: 109 (M⁺)108 (M-H)⁺80 (M-CHO)⁺ |

Causality of Predicted Spectra: The aldehyde proton is expected to be significantly downfield (~9.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The pyrrole protons will exhibit characteristic couplings, with the methyl group at C3 shielding the adjacent H4 proton. The ¹³C NMR will show a highly deshielded carbonyl carbon and distinct signals for the four pyrrole carbons and the methyl group. The IR spectrum will be dominated by the N-H and strong C=O stretching frequencies.

Synthesis: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a "Vilsmeier reagent," which is an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[11]

Expertise & Experience: Why the Vilsmeier-Haack Reaction?

The Vilsmeier-Haack reaction is preferred over other formylation methods like Friedel-Crafts for several reasons:

-

Mild Conditions: It avoids the use of strong Lewis acids (e.g., AlCl₃) which can cause polymerization or degradation of the sensitive pyrrole ring.[7]

-

High Regioselectivity: The pyrrole ring is highly activated towards electrophilic substitution. The nitrogen atom's lone pair strongly directs substitution to the α-positions (C2 and C5). In the case of 3-methylpyrrole, the electrophilic attack will preferentially occur at the unsubstituted and sterically accessible C2 position, leading to the desired product with high selectivity.

-

Versatility: The Vilsmeier reagent is a relatively weak electrophile, making it highly selective for electron-rich substrates like pyrroles.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a chloroiminium salt, the active electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich C2 position of the 3-methylpyrrole ring attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-methyl-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 3-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4).[1][2] Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted spectroscopic values with established principles of chemical analysis. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework based on data from closely related analogues and first-principle chemical theory. It includes detailed discussions and predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents standardized protocols for data acquisition and provides the scientific rationale behind the expected spectral features, ensuring a self-validating system for researchers aiming to identify or characterize this molecule.

Introduction and Molecular Structure

This compound is a substituted pyrrole, a class of aromatic heterocycles integral to many areas of medicinal chemistry and materials science.[3] Its structure, featuring both an electron-donating methyl group and an electron-withdrawing aldehyde group on the pyrrole ring, creates a unique electronic environment that is reflected in its spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

The structural arrangement—with the substituents at the C2 and C3 positions—induces specific electronic effects that are critical for interpreting the resulting spectra. The aldehyde group's carbonyl function acts as a strong resonance-withdrawing group, decreasing electron density at C2, C4, and the pyrrole nitrogen. Conversely, the methyl group at C3 is a weak electron-donating group. This interplay governs the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde proton, the N-H proton, the two pyrrole ring protons, and the methyl protons. The electron-withdrawing effect of the aldehyde group will significantly deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| N-H (H1) | ~9.0 - 11.0 | br s | - | Broad signal due to quadrupole moment of nitrogen and potential exchange. Deshielded. |

| CHO (H6) | ~9.5 - 9.8 | s | - | Highly deshielded by the anisotropic effect of the C=O bond. |

| H5 | ~6.8 - 7.0 | t | J(H5, H4) ≈ 3.0, J(H5, NH) ≈ 2.5 | Coupled to H4 and potentially the N-H proton. |

| H4 | ~6.2 - 6.4 | t | J(H4, H5) ≈ 3.0, J(H4, NH) ≈ 2.5 | Upfield relative to H5 due to lesser influence from the aldehyde. |

| CH₃ (H7) | ~2.2 - 2.4 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |

Justification: The predicted shifts are based on known data for similar structures. For instance, the aldehyde proton in pyrrole-2-carboxaldehyde appears around δ 9.5 ppm, and the ring protons are observed between δ 6.3 and 7.2 ppm.[4] The methyl group in 3-methylpyrrole resonates around δ 2.1 ppm.[5] The combination of these substituent effects leads to the predictions in Table 1.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Aldehyde) | ~178 - 182 | Highly deshielded due to the electronegativity of the oxygen atom. |

| C2 | ~132 - 135 | Attached to the electron-withdrawing aldehyde group. |

| C5 | ~122 - 125 | Alpha to the nitrogen and influenced by the C2-aldehyde. |

| C3 | ~120 - 123 | Attached to the electron-donating methyl group, but deshielded by its sp² nature. |

| C4 | ~110 - 114 | Beta to both substituents, expected to be the most upfield ring carbon. |

| CH₃ | ~12 - 15 | Typical chemical shift for an sp³ methyl carbon attached to an sp² carbon. |

Justification: These predictions are extrapolated from data on pyrrole-2-carboxaldehyde, where the ring carbons appear at δ 111.2 (C4), 122.9 (C3), 125.1 (C5), and 133.0 (C2), and the carbonyl at δ 179.0.[6] The introduction of a methyl group at C3 is expected to shift the C3 signal downfield and slightly alter the shifts of the other ring carbons.

Caption: Key predicted ²J and ³J HMBC correlations for structure verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-H bonds.

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Frequency (ν, cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H | ~3300 - 3400 | Medium, Sharp | Stretching |

| C-H (Aromatic) | ~3100 - 3150 | Medium | Stretching |

| C-H (Aliphatic) | ~2920 - 2980 | Weak | Stretching |

| C-H (Aldehyde) | ~2720 & ~2820 | Weak (Fermi Doublet) | Stretching |

| C=O (Aldehyde) | ~1660 - 1680 | Strong, Sharp | Stretching |

| C=C (Aromatic) | ~1550 - 1600 | Medium-Strong | Ring Stretching |

Justification: The N-H stretch of the pyrrole ring is a characteristic sharp peak.[7] The C=O stretch is highly sensitive to its electronic environment; conjugation with the pyrrole ring lowers its frequency from a typical aldehyde (~1725 cm⁻¹). This value is consistent with that observed for pyrrole-2-carboxaldehyde.[8] The presence of a Fermi doublet for the aldehyde C-H stretch is a hallmark feature for identifying an aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

-

Molecular Ion (M⁺): The molecular formula is C₆H₇NO, giving a molecular weight of 109.13 g/mol .[2] In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) is expected at m/z = 109.

-

Key Fragmentation Patterns: The fragmentation will likely be directed by the stability of the aromatic pyrrole ring.

-

[M-1]⁺ (m/z = 108): Loss of a hydrogen atom from the aldehyde is a common fragmentation pathway for aromatic aldehydes, leading to a stable acylium ion.

-

[M-29]⁺ (m/z = 80): Loss of the entire aldehyde group (CHO•) is a primary fragmentation route. This would result in a 3-methylpyrrolyl cation. This is often a very prominent peak.

-

[M-28]⁺ (m/z = 81): Loss of carbon monoxide (CO) from the [M]⁺ or [M-1]⁺ ion is also possible.

-

Caption: Plausible fragmentation pathways in electron ionization mass spectrometry.

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters: Acquire at least 16 scans with a relaxation delay of 2 seconds. The spectral width should be set from -2 to 12 ppm.

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Instrument: Same as ¹H NMR, operating at the corresponding frequency (~100 MHz for a 400 MHz instrument).

-

Parameters: Acquire at least 1024 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse sequence. Set the spectral width from 0 to 200 ppm.

-

Processing: Apply a line broadening of 1.0 Hz. Process and calibrate similarly to the ¹H spectrum.

-

-

2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon connectivities, which validates the assignments made in Tables 1 and 2.

FT-IR Data Acquisition

-

Sample Preparation:

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Acquisition:

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Parameters: Collect a background spectrum of the empty accessory. Collect the sample spectrum over a range of 4000-400 cm⁻¹ by co-adding at least 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is presented in transmittance or absorbance mode.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a 1 µL aliquot into a gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

-

Acquisition:

-

Instrument: Mass spectrometer operating in Electron Ionization (EI) mode.

-

Parameters: Use a standard ionization energy of 70 eV. Scan a mass range from m/z 40 to 400.

-

Processing: Identify the molecular ion peak and major fragment ions from the mass spectrum corresponding to the GC peak of the compound.

-

Caption: A streamlined workflow for the complete spectroscopic characterization of the title compound.

Conclusion

This guide provides a robust, scientifically grounded framework for the spectroscopic analysis of this compound. By combining predicted data derived from established chemical principles with comparative analysis of known analogues, researchers are equipped with the necessary benchmarks for compound identification and characterization. The detailed protocols for data acquisition further ensure that experimental results can be obtained reliably and reproducibly. This document serves as a vital resource for chemists and pharmaceutical scientists, enabling them to confidently work with this important heterocyclic building block.

References

- (No source)

- Appchem. This compound | 24014-18-4. [Link]

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- (No source)

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde UV/Visible spectrum. [Link]

- (No source)

- NIST WebBook. 1H-Pyrrole-2-carboxaldehyde IR Spectrum. [Link]

- (No source)

- (No source)

Sources

- 1. 24014-18-4|this compound|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 5. 3-METHYLPYRROLE(616-43-3) 1H NMR [m.chemicalbook.com]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR spectrum [chemicalbook.com]

- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 8. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-methyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of significant interest in medicinal chemistry and materials science. By examining the chemical shifts, coupling constants, and signal multiplicities, we will provide a comprehensive interpretation of the molecule's spectral features. This document will serve as a valuable resource for researchers working with pyrrole-based compounds, offering insights into the influence of substituents on the electronic environment of the pyrrole ring and providing a framework for the structural verification of related derivatives.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug discovery and organic synthesis. This compound, featuring both an electron-donating methyl group and an electron-withdrawing carbaldehyde group, presents an interesting case study for understanding the interplay of substituent effects on the NMR spectra of pyrrole derivatives. Accurate interpretation of its ¹H and ¹³C NMR data is crucial for confirming its structure and for the characterization of more complex molecules derived from it.

Core Principles of Pyrrole NMR Spectroscopy

The aromaticity of the five-membered pyrrole ring results in characteristic signals in both ¹H and ¹³C NMR spectra. In an unsubstituted pyrrole, the molecule's symmetry leads to two distinct signals for the ring protons (α-protons at C2/C5 and β-protons at C3/C4) and two signals for the ring carbons. The introduction of substituents breaks this symmetry and significantly influences the chemical shifts of the remaining ring atoms. Generally, electron-withdrawing groups (EWGs) like the carbaldehyde group at the C2 position will deshield the ring protons and carbons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups (EDGs) such as the methyl group at the C3 position will shield the ring nuclei, causing an upfield shift to lower ppm values.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the two remaining pyrrole ring protons (H4 and H5), the aldehyde proton, and the methyl protons. The precise chemical shifts are influenced by the solvent used for the analysis.

Expected ¹H NMR Spectral Data (Predicted):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~9.0 - 11.0 | Broad Singlet | - |

| CHO | ~9.5 | Singlet | - |

| H5 | ~6.8 - 7.2 | Doublet | ~2.5 - 3.5 |

| H4 | ~6.0 - 6.4 | Doublet | ~2.5 - 3.5 |

| CH₃ | ~2.2 - 2.5 | Singlet | - |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen is typically observed as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Aldehyde Proton (CHO): The proton of the carbaldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet far downfield.

-

Pyrrole Ring Protons (H4 and H5): The two remaining protons on the pyrrole ring, H4 and H5, will appear as doublets due to coupling to each other. The H5 proton, being adjacent to the electron-withdrawing carbaldehyde group, is expected to be more deshielded and resonate at a higher chemical shift compared to the H4 proton. The coupling constant between these two protons (³JHH) is typically in the range of 2.5-3.5 Hz for pyrroles.

-

Methyl Protons (CH₃): The protons of the methyl group at the C3 position will appear as a singlet in the upfield region of the spectrum.

Analysis of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~175 - 185 |

| C2 | ~130 - 140 |

| C5 | ~125 - 135 |

| C3 | ~120 - 130 |

| C4 | ~110 - 120 |

| CH₃ | ~10 - 15 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group will be the most deshielded carbon in the spectrum, appearing at a very high chemical shift.

-

Pyrrole Ring Carbons (C2, C3, C4, C5): The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The C2 carbon, bonded to the electron-withdrawing aldehyde group, will be significantly deshielded. The C3 carbon, attached to the electron-donating methyl group, will be more shielded compared to an unsubstituted pyrrole. The C5 and C4 carbons will also show shifts influenced by both substituents, with their exact positions determined by the overall electronic distribution in the ring.

-

Methyl Carbon (CH₃): The carbon of the methyl group will appear at the highest field (lowest ppm value) in the spectrum.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized experimental protocol.

1. Sample Preparation:

- Ensure the sample of this compound is of high purity to avoid extraneous signals.

- Select a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for this type of compound.

- For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

- For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

- The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

- ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: ~16 ppm.

- Acquisition Time: ~2-3 seconds.

- Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16.

- ¹³C NMR:

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

- Spectral Width: ~240 ppm.

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

- Integrate the signals in the ¹H NMR spectrum.

- Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed NMR signals.

Mass Spectrometry of 3-Methyl-1H-pyrrole-2-carbaldehyde: An In-depth Technical Guide

Introduction

3-Methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrrole, it forms the core scaffold of numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly its behavior under mass spectrometric analysis, is paramount for its unambiguous identification, characterization of its derivatives, and elucidation of its role in complex chemical and biological systems. This guide provides a comprehensive technical overview of the mass spectrometry of this compound, rooted in fundamental principles and field-proven methodologies. We will delve into the intricacies of its ionization, predict its fragmentation pathways based on established chemical logic and isomeric data, and present a robust analytical protocol for its analysis.

Core Principles of Mass Spectrometric Analysis for Pyrrole Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electron Ionization (EI) is the most common and informative ionization technique, particularly when coupled with Gas Chromatography (GC-MS). EI utilizes a high-energy electron beam to induce ionization and fragmentation, providing a reproducible "fingerprint" mass spectrum that is invaluable for structural elucidation.

The stability of the pyrrole ring plays a crucial role in the fragmentation of its derivatives.[1] Generally, the molecular ion peak is expected to be prominent. Fragmentation is often directed by the substituents on the pyrrole ring, with cleavages occurring at bonds that lead to the formation of stable carbocations or neutral losses.

Predicted Electron Ionization Mass Spectrum and Fragmentation of this compound

Molecular Ion (M+•): The molecular formula of this compound is C₆H₇NO, with a molecular weight of approximately 109.13 g/mol .[3][4][5] The initial ionization event will result in the formation of the molecular ion at m/z 109, which is expected to be of high relative abundance due to the aromaticity of the pyrrole ring.

Key Fragmentation Pathways:

The primary fragmentation pathways are anticipated to involve the loss of the formyl group and rearrangements involving the methyl group.

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion. This would result in a fragment at m/z 108 . This peak is often of significant intensity.

-

Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the C-C bond between the pyrrole ring and the carbonyl group will result in the loss of a formyl radical (•CHO), generating a fragment at m/z 80 .

-

Loss of Carbon Monoxide ([M-CO]⁺): Following the initial loss of a hydrogen atom, the resulting [M-H]⁺ ion can lose carbon monoxide (CO) to form a fragment at m/z 80 .

-

Ring Cleavage and Rearrangements: The pyrrole ring itself can undergo fragmentation, although this typically requires higher energy. Common losses from pyrrole rings include HCN (27 u) and C₂H₂ (26 u).

The following diagram illustrates the predicted fragmentation pathway:

Predicted Fragmentation of this compound.

Predicted Mass Spectrum Data:

| m/z | Predicted Identity | Predicted Relative Abundance |

| 109 | [M]⁺• | High |

| 108 | [M-H]⁺ | High |

| 80 | [M-CHO]⁺ / [M-H-CO]⁺ | Moderate |

| 53 | Ring Fragments | Low to Moderate |

| 39 | Ring Fragments | Low to Moderate |

Experimental Protocol: GC-MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to ensure scientific integrity.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to ensure the analyte is in a suitable form for GC-MS analysis and to minimize matrix interference.

-

Protocol:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent should be based on the solubility of the compound and its compatibility with the GC column.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.

-

2. GC-MS Instrumentation and Conditions:

-

Rationale: The GC conditions are optimized to achieve good chromatographic separation of the analyte from any impurities, while the MS conditions are set to obtain a clear and reproducible mass spectrum. A common and robust setup involves a standard non-polar capillary column and electron ionization.

-

Instrument: A standard benchtop GC-MS system equipped with a capillary column and an electron ionization source is suitable.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. This temperature ensures rapid volatilization of the analyte without thermal degradation.

-

Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar column (e.g., DB-5ms or equivalent). This type of column provides excellent separation for a wide range of semi-volatile organic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert and efficient carrier gas for GC-MS.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes. This temperature program allows for the elution of the analyte in a reasonable time with good peak shape.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard electron energy for EI, which provides reproducible fragmentation patterns and allows for comparison with library spectra.

-

Ion Source Temperature: 230 °C. This temperature is high enough to prevent condensation of the analyte in the ion source but low enough to minimize thermal degradation.

-

Mass Range: m/z 35-350. This range will cover the molecular ion and all expected fragments of the analyte.

-

Scan Rate: 2 scans/second.

-

3. Data Acquisition and Analysis:

-

Protocol:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.

-

Process the data using the instrument's software. Identify the peak corresponding to the analyte by its retention time.

-

Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra of isomers.

-

The following workflow diagram illustrates the analytical process:

GC-MS workflow for this compound.

Conclusion

The mass spectrometric analysis of this compound, guided by the principles of electron ionization and fragmentation of heterocyclic compounds, provides a robust method for its identification and characterization. While a direct experimental spectrum is not widely available, a logical deduction based on its chemical structure and isomeric data allows for a confident prediction of its fragmentation pattern. The provided GC-MS protocol offers a reliable and reproducible method for researchers and drug development professionals to analyze this important chemical entity, ensuring data integrity and advancing scientific inquiry in their respective fields.

References

- NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST Chemistry WebBook.

- Zenkevich, I. G. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.

- PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information.

- NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook.

- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9(1), 46-51. [Link]

- Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.

- PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information.

- NIST. (n.d.). Phenol, o-amino-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Setti, L., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2137. [Link]

- PubChem. (n.d.). 3-Nitro-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde.

Sources

An In-depth Technical Guide to the Infrared Spectrum of 3-methyl-1H-pyrrole-2-carbaldehyde

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction: The Significance of this compound and the Role of IR Spectroscopy

This compound belongs to the pyrrole-2-carboxaldehyde class of compounds, which are found in various natural products and serve as versatile synthetic intermediates.[1][2] The presence of a pyrrole ring, a carbonyl group, and a methyl substituent gives rise to a unique and informative infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] By identifying the characteristic absorption frequencies of specific functional groups, we can confirm the molecular structure, assess purity, and gain insights into intermolecular interactions such as hydrogen bonding.

This guide will dissect the theoretical basis for the vibrational modes of this compound, provide a detailed interpretation of its expected IR spectrum, and outline a robust experimental protocol for acquiring high-quality spectral data.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound is foundational to understanding its IR spectrum. The key functional groups that will exhibit characteristic absorption bands are:

-

N-H group of the pyrrole ring

-

Aromatic pyrrole ring (C-H, C=C, and C-N bonds)

-

Aldehyde group (C=O and aldehydic C-H bonds)

-

Methyl group (C-H bonds)

The conjugation between the pyrrole ring and the aldehyde group will influence the electronic environment and, consequently, the vibrational frequencies of the C=O and ring stretching modes.

Figure 1: Molecular Structure of this compound.

Detailed Analysis of the Infrared Spectrum

While an experimental spectrum for this compound is not publicly available in major databases, we can predict its key features with high confidence based on the known vibrational frequencies of its constituent functional groups and by referencing the gas-phase IR spectrum of the parent compound, 1H-pyrrole-2-carboxaldehyde, from the NIST WebBook.[4][5]

High-Frequency Region (4000-2500 cm⁻¹)

-

N-H Stretching: A broad band is expected in the region of 3400-3200 cm⁻¹ due to the N-H stretching vibration of the pyrrole ring.[6] The broadness of this peak is a result of intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. In the gas phase or in dilute non-polar solutions, this peak would appear as a sharper band around 3500 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretching:

-

The aromatic C-H stretching vibrations of the pyrrole ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹ , typically in the 3150-3050 cm⁻¹ range.

-

The aliphatic C-H stretching vibrations of the methyl group will result in absorptions in the 2980-2850 cm⁻¹ region.

-

-

Aldehydic C-H Stretching: This is a highly diagnostic feature for aldehydes. Two weak to medium intensity bands are expected in the 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ regions.[7][8] The appearance of two bands is often due to Fermi resonance , an interaction between the fundamental aldehydic C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[8] The lower wavenumber band, typically around 2720 cm⁻¹, is particularly indicative of an aldehyde functionality.[9]

Carbonyl Stretching Region (1800-1600 cm⁻¹)

-

C=O Stretching: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹ .[8][9] The conjugation of the carbonyl group with the electron-rich pyrrole ring weakens the C=O double bond, lowering its stretching frequency compared to saturated aldehydes which absorb around 1730 cm⁻¹.[7]

Fingerprint Region (1600-600 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational modes, including C=C and C-N stretching, as well as various bending vibrations.

-

Pyrrole Ring Stretching: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring will give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region. For pyrrole itself, characteristic bands appear around 1530, 1470, and 1418 cm⁻¹. The substitution pattern of this compound will influence the exact positions and intensities of these bands.

-

C-H Bending Vibrations:

-

In-plane C-H bending vibrations of the aromatic ring and the methyl group will appear in the 1450-1250 cm⁻¹ range.

-

Out-of-plane C-H bending vibrations of the pyrrole ring protons are expected in the 900-700 cm⁻¹ region. The specific substitution pattern on the ring dictates the position of these bands, making them highly diagnostic for isomer identification.

-

-

C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring can be observed in the 1250-1100 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3400-3200 | Medium-Strong, Broad | Broad due to hydrogen bonding. |

| Aromatic C-H Stretch | 3150-3050 | Weak-Medium | Characteristic of the pyrrole ring. |

| Aliphatic C-H Stretch | 2980-2850 | Medium | From the methyl group. |

| Aldehydic C-H Stretch | 2880-2800 & 2780-2700 | Weak-Medium | Often appears as a doublet due to Fermi resonance.[8] |

| C=O Stretch | 1710-1685 | Strong, Sharp | Lowered frequency due to conjugation with the pyrrole ring.[7][8] |

| Pyrrole Ring (C=C, C-N) Stretch | 1600-1400 | Medium-Strong | Multiple bands expected. |

| C-H In-Plane Bending | 1450-1250 | Medium | Aromatic and aliphatic C-H. |

| C-N Stretch | 1250-1100 | Medium | Pyrrole ring C-N vibration. |

| C-H Out-of-Plane Bending | 900-700 | Medium-Strong | Diagnostic for substitution pattern. |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable and reproducible IR spectrum of this compound, meticulous sample preparation and instrument setup are crucial. The following protocol outlines the recommended procedures.

Sample Preparation

As this compound is a solid at room temperature, two primary methods for sample preparation are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method A: Potassium Bromide (KBr) Pellet Technique [10][11]

This classic transmission method provides high-quality spectra when executed correctly.

-

Grinding: Using a clean and dry agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Method B: Attenuated Total Reflectance (ATR) Technique [10][11]

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

-

Analysis: Collect the FTIR spectrum.

Figure 2: Experimental workflow for FTIR sample preparation.

Instrument Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Background: A background spectrum should be collected under the same conditions immediately prior to the sample scan.

Conclusion: A Self-Validating Spectroscopic Profile

The infrared spectrum of this compound provides a unique spectroscopic fingerprint that is directly correlated with its molecular structure. The key diagnostic absorption bands—the broad N-H stretch, the conjugated C=O stretch, and the characteristic aldehydic C-H doublet—serve as a self-validating system for confirming the identity and structural integrity of this compound. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality FTIR data, enabling confident structural elucidation and supporting the advancement of their scientific endeavors.

References

- Drawell, Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- LPD Lab Services Ltd, FTIR Principles and Sample Prepar

- ResearchGate, A wide shoulder being present in the 3400-3200 cm −1 area seen in Figure 4 serves as evidence for the N-H stretching vibr

- DeKalb, IL, FT-IR sample prepar

- ResearchGate, Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. [Link]

- EAG Laboratories, Fourier Transform Infrared Spectroscopy (FTIR). [Link]

- ResearchGate, The vibrational spectrum of pyrrole (C 4H 5N) and furan (C 4H 4O) in the gas phase. [Link]

- NIST, 1H-Pyrrole-2-carboxaldehyde. [Link]

- NIST, 1H-Pyrrole-2-carboxaldehyde. [Link]

- Taylor & Francis Online, Contributions to the Development of an ATR-FTIR-Spectroscopic Sensor for Aldehydes and Ketones in Solutions. [Link]

- MDPI, Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

- PubMed, The structure and vibrational dynamics of the pyrrole dimer. [Link]

- LibreTexts, 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

- Spectroscopy Online, The C=O Bond, Part II: Aldehydes. [Link]

- University of Calgary, IR: aldehydes. [Link]

- PubChem, 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

- NIST, Pyrrole. [Link]

- NIST, 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. [Link]

- LibreTexts, Vibr

- NIST, 1H-Pyrrole-2-carboxaldehyde. [Link]

- The Good Scents Company, 1-methyl-2-pyrrole carboxaldehyde. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Pyrrole [webbook.nist.gov]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

The Ubiquitous Formylpyrrole: A Technical Guide to its Natural Occurrence, Biosynthesis, and Isolation

Foreword: The Deceptively Simple Aldehyde with Profound Biological Implications

To the dedicated researcher, the intricate world of natural products offers a seemingly endless frontier of discovery. Among the vast tapestry of molecular architectures, the substituted pyrrole-2-carbaldehyde motif stands out for its widespread presence across diverse biological taxa and its often potent biological activities.[1][2][3] This guide is designed to provide fellow scientists and drug development professionals with a comprehensive technical overview of these fascinating compounds. We will journey through their natural origins, from the depths of the ocean to the microbial world, delve into their biosynthetic assembly, and provide practical insights into their isolation and characterization. Our approach is grounded in the principles of scientific integrity, aiming to equip you not just with protocols, but with the causal understanding necessary for successful application and innovation in your own research endeavors.

Section 1: The Widespread Occurrence of Substituted Pyrrole-2-Carbaldehydes in Nature

Substituted pyrrole-2-carbaldehydes are not confined to a single niche in the natural world; they are remarkably ubiquitous.[4][5] Their presence has been documented in a vast array of organisms, highlighting their evolutionary significance and diverse functional roles.

Microbial Origins: A Hotbed of Pyrrole-2-Carbaldehyde Diversity

Bacteria and fungi are prolific producers of substituted pyrrole-2-carbaldehydes.[2][6] These microorganisms often synthesize these compounds as secondary metabolites, which can confer a competitive advantage through antimicrobial or signaling properties.

-

Bacteria: A prime example is the prodigiosin family of red pigments produced by Serratia marcescens and other bacteria.[7][8][9] These tripyrrolic compounds, which feature a pyrrole-2-carbaldehyde-containing core, exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11] Another significant class of bacterial metabolites is the tambjamine alkaloids, produced by marine bacteria such as Pseudoalteromonas tunicata.[12][13][14] These molecules, which also incorporate a pyrrole-2-carbaldehyde moiety, are known for their potent antimicrobial and antifouling activities.[15]

-

Fungi: Edible and medicinal mushrooms are a rich source of pyrrole-2-carbaldehydes.[2] For instance, extracts of Mycoleptodonoides aitchisonii have yielded pyrrole-2-carbaldehydes with potent inducing activity of NAD(P)H quinone oxidoreductase (NQO1), an enzyme involved in cellular detoxification.[2]

Marine Environments: A Treasure Trove of Novel Pyrrole-2-Carbaldehydes

The marine biosphere is a particularly rich source of unique and structurally diverse substituted pyrrole-2-carbaldehydes.[16][17] Marine sponges, in particular, are known to harbor a plethora of these compounds, often with halogen substitutions.[2][18][19]

-

Marine Sponges: Sponges of the genus Agelas are renowned for producing a variety of brominated pyrrole alkaloids, many of which are derivatives of pyrrole-2-carboxamide.[17][19] These compounds are thought to play a role in the chemical defense of the sponge. Other marine sponges, such as Oscarella lobularis and Laxosuberites sp., have also been found to produce a range of substituted pyrrole-2-carbaldehydes.[2]

The Plant Kingdom: From Flavor to Bioactivity

Substituted pyrrole-2-carbaldehydes are also found in the plant kingdom, contributing to the flavor and aroma of some foods and exhibiting interesting biological activities.[2] For instance, they have been identified as flavor components in raw cane sugar and roasted chicory root.[2] Furthermore, the roots of Angelica dahurica have yielded a series of pyrrole-2-carbaldehyde derived alkaloids, some of which exhibit acetylcholinesterase inhibitory activity.[2][20]

Non-Enzymatic Formation: The Maillard Reaction

It is crucial to recognize that not all naturally occurring substituted pyrrole-2-carbaldehydes are the products of enzymatic biosynthesis. Many are formed through the non-enzymatic Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][4][5][21] This is particularly relevant in the context of cooked foods and thermally processed natural products. The well-known diabetes marker, pyrraline, is an example of a pyrrole-2-carbaldehyde formed through this pathway.[2]

Section 2: Biosynthetic Pathways: The Molecular Machinery of Pyrrole-2-Carbaldehyde Assembly

The biosynthesis of substituted pyrrole-2-carbaldehydes can occur through both enzymatic and non-enzymatic routes. Understanding these pathways is fundamental for metabolic engineering and synthetic biology approaches aimed at producing these valuable compounds.

Enzymatic Biosynthesis: The Prodigiosin and Tambjamine Pathways

The biosynthesis of prodigiosin and tambjamine alkaloids provides a well-characterized example of the enzymatic construction of a pyrrole-2-carbaldehyde-containing natural product.[7][8][22] A key intermediate in both pathways is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[12][14]

The biosynthesis of prodigiosin is a convergent process involving two distinct pathways that produce two different pyrrole precursors, which are then condensed. One precursor is 2-methyl-3-amyl-pyrrole (MAP), and the other is MBC. The formation of MBC begins with L-proline and involves a series of enzymatic steps including oxidation and condensation with another precursor derived from serine.[7][9][23]

Diagram: Convergent Biosynthesis of Prodigiosin

Caption: Step-by-step workflow for the isolation and characterization of prodigiosin.

Step-by-Step Methodology

Step 1: Culturing Serratia marcescens

-

Inoculation: Inoculate a sterile nutrient broth with a single colony of a prodigiosin-producing strain of Serratia marcescens.

-

Incubation: Incubate the culture at 28-30°C with shaking (200 rpm) for 48-72 hours. The development of a deep red color in the culture is indicative of prodigiosin production.

Step 2: Solvent Extraction of the Pigment

-

Cell Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the bacterial cells.

-

Extraction: Resuspend the cell pellet in acidified ethanol (0.5% v/v HCl). The acidic conditions enhance the stability and extraction of prodigiosin.

-

Clarification: Centrifuge the mixture again to remove cell debris. The supernatant, now a deep red color, contains the crude prodigiosin extract.

Step 3: Chromatographic Purification

-

Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Loading: Concentrate the crude extract under reduced pressure and load it onto the column.

-

Elution: Elute the column with the solvent gradient. Prodigiosin will appear as a distinct red band. Collect the fractions containing the red pigment.

-

Purity Check: Analyze the purity of the collected fractions by thin-layer chromatography (TLC).

Step 4: Structural Characterization

-

Spectroscopy: Subject the purified prodigiosin to a battery of spectroscopic analyses:

-

UV-Vis Spectroscopy: Prodigiosin exhibits a characteristic absorption maximum at around 535 nm in acidic methanol.

-

Mass Spectrometry (MS): Determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the detailed chemical structure.

-

Step 5: Data Analysis and Confirmation

Compare the obtained spectroscopic data with published data for prodigiosin to confirm its identity.

Data Presentation: Expected Spectroscopic Data for Prodigiosin

| Analytical Technique | Expected Result |

| UV-Vis (in acidic methanol) | λmax ≈ 535 nm |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z corresponding to the molecular formula C₂₀H₂₅N₃O |

| ¹H NMR (in CDCl₃) | Characteristic signals for aromatic protons of the pyrrole rings, alkyl chain protons, and methoxy group protons. |

| ¹³C NMR (in CDCl₃) | Resonances corresponding to the carbon atoms of the tripyrrole core, the alkyl chain, and the methoxy group. |

Section 4: Biological Activities and Future Perspectives

Substituted pyrrole-2-carbaldehydes exhibit a remarkable spectrum of biological activities, making them attractive lead compounds for drug discovery. [3][10][24][25]

-

Antimicrobial Activity: Many naturally occurring pyrrole-2-carbaldehydes, such as the tambjamines, display potent activity against a range of bacteria and fungi. [6][26][27]* Anticancer Activity: Prodigiosin and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. [10][11]* Immunosuppressive Activity: Some prodiginines have been shown to possess immunosuppressive properties. [11]* Other Activities: Other reported activities include antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory effects. [3][20] The diverse biological activities, coupled with the widespread natural occurrence and varied biosynthetic pathways, make substituted pyrrole-2-carbaldehydes a compelling class of natural products for further investigation. Future research will likely focus on the discovery of novel analogs from untapped natural sources, the elucidation of new biosynthetic pathways, and the development of synthetic and biosynthetic methods for the production of these compounds and their derivatives for therapeutic applications.

References

- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(2), 289-306. [Link]

- Nakamura, Y., & Matsugo, S. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

- ResearchGate. (2018). (PDF) 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]

- Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]

- Frontiers. (n.d.). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. [Link]

- ResearchGate. (n.d.). Biosynthetic pathways of prodigiosin. A) The production of MBC starts... [Link]

- PubMed. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]

- National Center for Biotechnology Information. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. [Link]

- Frontiers. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. [Link]

- Wikipedia. (n.d.). Prodigiosin. [Link]

- Yi, L., & Banwell, M. G. (2024). THE TAMBJAMINES: PYRROLYLPYRROMETHENE-CONTAINING ALKALOIDS WITH DIVERSE BIOLOGICAL PROFILES. The Journal of Organic Chemistry. [Link]

- University of British Columbia. (n.d.). Discovery and Biosynthesis of Tambjamine Bacterial Alkaloids: An Example of Evolutionarily Privileged Structures. [Link]

- ACS Publications. (2023).

- ResearchGate. (n.d.). Structures of prodiginine and tambjamine NPs produced by the biosynthetic pathways of a number of organisms, highlighting the conserved MBC core. [Link]

- PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

- PubMed. (2005). Copper complexes of imidazole-2-, pyrrole-2- and indol-3-carbaldehyde thiosemicarbazones: inhibitory activity against fungi and bacteria. [Link]

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (2022).

- ResearchGate. (n.d.). Isolation of five pyrrole-2-carboxamides (26–30) from the sea sponge Agelas nakamurai. [Link]

- ResearchGate. (2005). Copper complexes of imidazole-2-, pyrrole-2- and indol-3-carbaldehyde thiosemicarbazones: Inhibitory activity against fungi and bacteria. [Link]

- SciProfiles. (2022).

- Biological and Molecular Chemistry. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]